molecular formula C9H12N2O4S B1353392 (S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid CAS No. 162148-15-4

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

Cat. No. B1353392
M. Wt: 244.27 g/mol
InChI Key: UUTKICFRNVKFRG-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-(®-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid” is a pharmacophoric motif decorated with supramolecular functionalities . It has been designed for potential interaction with biological targets . The main insights of this work include the correlation of supra functionalities of this compound with its binding ability to proteins leading to the modulation of their structure and bioactivity . This is seen as a promising perspective in the field of cellular protection from oxidative stress .


Synthesis Analysis

New dipeptides, which are structural analogues of known immunomodulating agents, were prepared by stereospecific condensation between 2-substituted thiazolidine-4-carboxylate esters with N-substituted L-proline or L-thiaproline .


Molecular Structure Analysis

The structure of these compounds has been elucidated by a combination of NMR methods and X-ray analysis . In addition, NMR measurements on dipeptides indicated the presence of S-cis and S-trans conformers around the amide bonds .


Chemical Reactions Analysis

The compound has shown considerable interaction with proteins such as bovine serum albumin (BSA) and bovine liver catalase (BLC) . It efficiently triggers favorable structural changes in BLC, thereby enhancing its enzyme activity in a dose-dependent manner .

Scientific Research Applications

Synthesis and Biological Research

  • N-acyl-thiazolidine-4-carboxylic Acid Derivatives : Synthesized compounds, including derivatives of thiazolidine-4-carboxylic acid, have shown significant influence on learning and memory in experimental animals, indicating potential applications in neuroscience and pharmacology. These compounds appear capable of affecting the central cholinergic system (Krichevskii et al., 2007).

Molecular Diversity and Synthesis Techniques

  • Pyrrolo[3,4-a]pyrrolizines and Related Compounds : A study demonstrated the synthesis of functionalized pyrrolo[3,4-a]pyrrolizines, pyrrolo[1,2-c]thiazoles, and other related compounds from α-amino acids, showcasing the chemical versatility and potential for creating bioactive molecules with diverse applications (Chen et al., 2016).

Structural Analysis and Characterization

  • Crystal Structure of L-2-oxothiazolidine-4-carboxylic Acid : The crystal structure analysis of L-2-oxothiazolidine-4-carboxylic acid provides insights into the compound's molecular conformation, which is crucial for understanding its reactivity and interactions in various chemical and biological contexts (Ramasubbu & Parthasarathy, 2009).

Antioxidant and Antitumor Evaluation

  • New Thiazolidine and Thiazolidinone Derivatives : Research into thiazolidine and thiazolidinone derivatives has shown promising antioxidant and antitumor activities, suggesting these compounds' potential for developing new therapeutic agents (Gouda & Abu‐Hashem, 2011).

Supramolecular Aggregation

  • Bioactive Thiazolidine-4-carboxylic Acid Derivatives : A study on the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives highlighted their potential in forming biocompatible supramolecular assemblies, which could be utilized in gas storage, biosensing, and catalysis (Jagtap et al., 2018).

properties

IUPAC Name

(4S)-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKICFRNVKFRG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)N2CSC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((R)-5-Oxopyrrolidine-2-carbonyl)thiazolidine-4-carboxylic acid

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